
1,3-Dichloro-5-fluoroisoquinoline
Overview
Description
1,3-Dichloro-5-fluoroisoquinoline is a heterocyclic aromatic compound with the molecular formula C9H4Cl2FN. It is part of the isoquinoline family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of chlorine and fluorine atoms in the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that isoquinolines, a class of compounds to which 1,3-dichloro-5-fluoroisoquinoline belongs, are widely found in naturally occurring alkaloids and are essential in pharmaceutical, agricultural, and materials sciences because they exhibit various bioactivities .
Mode of Action
The introduction of fluorine atoms often cause unique bioactivities due to their electrostatic and steric effects .
Result of Action
It is known that fluorinated isoquinolines have attracted a great deal of attention over the past several decades due to their unique characteristics such as biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dichloro-5-fluoroisoquinoline can be synthesized through several methods. One common approach involves the selective fluorination of 1,3-dichloroisoquinoline using potassium fluoride. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-fluoroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMSO, DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted isoquinolines with various functional groups.
Oxidation: Formation of isoquinoline N-oxides or other oxidized derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Scientific Research Applications
Antiviral Properties
1,3-Dichloro-5-fluoroisoquinoline has been studied for its potential as an antiviral agent. Research indicates that compounds with similar structures can inhibit the NS3 protease of the Hepatitis C virus (HCV), which is crucial for viral replication. The incorporation of fluorine in such compounds often enhances their biological activity and metabolic stability, making them promising candidates for further development against HCV infections .
Antimicrobial Activity
The compound exhibits antimicrobial properties, particularly against various bacterial strains. Studies have shown that derivatives of isoquinoline can demonstrate significant activity against both Gram-positive and Gram-negative bacteria. For instance, modifications in the isoquinoline structure have led to compounds with notable effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Fluorinated Compounds in Drug Design
Fluorinated compounds are increasingly relevant in drug design due to their improved pharmacokinetic profiles. The presence of fluorine can enhance lipophilicity and bioavailability, which are critical for the efficacy of pharmaceutical agents. This compound fits into this category as a lead compound for developing new drugs aimed at treating viral infections and bacterial diseases .
Organic Synthesis
In organic synthesis, this compound serves as an intermediate for synthesizing more complex molecules. Its unique structure allows chemists to explore various synthetic pathways that can lead to novel materials with desirable properties. The compound's reactivity can be harnessed to create derivatives that may be useful in different industrial applications .
Case Studies and Research Findings
Comparison with Similar Compounds
1,3-Dichloro-5-fluoroisoquinoline can be compared with other fluorinated isoquinolines and chlorinated isoquinolines:
Biological Activity
1,3-Dichloro-5-fluoroisoquinoline is a nitrogen-containing heteroaromatic compound that belongs to the isoquinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential medicinal properties, particularly in the fields of oncology and virology. The unique halogenation pattern of this compound, characterized by the presence of two chlorine atoms and one fluorine atom, may enhance its interactions with biological targets, thereby influencing its pharmacological profile.
The molecular formula of this compound is C₉H₄Cl₂F. Various synthetic routes exist for producing this compound, including:
- Direct Halogenation : Chlorination and fluorination of isoquinoline derivatives.
- Fluorination with Cesium Fluoride : A common method involves reacting 1,3-dichloroisoquinoline with cesium fluoride in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
This compound's biological activity can be attributed to its ability to interact with various molecular pathways. The presence of halogen atoms is believed to enhance binding affinity to biological targets, which may influence enzyme activity or receptor modulation. This compound has been studied for its potential applications in treating diseases such as cancer and viral infections .
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Isoquinoline derivatives are known to inhibit cancer cell proliferation. For instance, studies have shown that fluorinated phenylethynyl-substituted isoquinolines can inhibit cyclin D1 and induce cyclin-dependent kinase inhibitor-1 (p21 Waf1/Cip1), leading to reduced proliferation of colorectal cancer cells .
- Antiviral Properties : The compound's structural similarity to other biologically active isoquinolines suggests potential antiviral applications. For example, certain isoquinoline derivatives have been identified as inhibitors of the NS3 protease encoded by the Hepatitis C virus .
Case Study 1: Anticancer Activity
A study focused on phenylethynyl-substituted heterocycles demonstrated that compounds similar to this compound effectively inhibited the proliferation of LS174T colon cancer cells. The results indicated that at a concentration of 1 μM, these compounds achieved over 99% inhibition in cell growth (Table 1).
Cell Line | Compound | % Inhibition at 1 μM |
---|---|---|
LS174T | 5mm | 99.5 ± 0.1 |
LS174T | 5nn | 99.8 ± 0.2 |
HT-29 | 5mm | 35.9 ± 3.8 |
HT-29 | 5nn | 76.8 ± 0.8 |
Case Study 2: Antiviral Activity
Research into isoquinoline derivatives has highlighted their potential as antiviral agents. For instance, certain compounds have been shown to inhibit the functioning of the Hepatitis C virus's NS3 protease, which is critical for viral replication .
Properties
IUPAC Name |
1,3-dichloro-5-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-8-4-6-5(9(11)13-8)2-1-3-7(6)12/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJZIXXLBFCSAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(C=C2C(=C1)F)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.